molecular formula C11H14O2S B15326061 1-(3-((Ethylthio)methyl)-4-hydroxyphenyl)ethan-1-one

1-(3-((Ethylthio)methyl)-4-hydroxyphenyl)ethan-1-one

Cat. No.: B15326061
M. Wt: 210.29 g/mol
InChI Key: GORBCWCNYPFJNR-UHFFFAOYSA-N
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Description

1-(3-((Ethylthio)methyl)-4-hydroxyphenyl)ethan-1-one is an organic compound that features a phenyl ring substituted with an ethylthio group, a hydroxyl group, and an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((Ethylthio)methyl)-4-hydroxyphenyl)ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxyacetophenone and ethylthiomethyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(3-((Ethylthio)methyl)-4-hydroxyphenyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ethanone group can be reduced to form an alcohol.

    Substitution: The ethylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 1-(3-((Ethylthio)methyl)-4-oxophenyl)ethan-1-one.

    Reduction: Formation of 1-(3-((Ethylthio)methyl)-4-hydroxyphenyl)ethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-((Ethylthio)methyl)-4-hydroxyphenyl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-((Ethylthio)methyl)-4-hydroxyphenyl)ethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The ethylthio and hydroxyl groups play a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    1-(3-((Methylthio)methyl)-4-hydroxyphenyl)ethan-1-one: Similar structure but with a methylthio group instead of an ethylthio group.

    1-(3-((Ethylthio)methyl)-4-methoxyphenyl)ethan-1-one: Similar structure but with a methoxy group instead of a hydroxyl group.

    1-(3-((Ethylthio)methyl)-4-hydroxyphenyl)propan-1-one: Similar structure but with a propanone group instead of an ethanone group.

Uniqueness

1-(3-((Ethylthio)methyl)-4-hydroxyphenyl)ethan-1-one is unique due to the presence of both ethylthio and hydroxyl groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This combination of functional groups provides a versatile platform for further chemical modifications and applications in various fields.

Properties

Molecular Formula

C11H14O2S

Molecular Weight

210.29 g/mol

IUPAC Name

1-[3-(ethylsulfanylmethyl)-4-hydroxyphenyl]ethanone

InChI

InChI=1S/C11H14O2S/c1-3-14-7-10-6-9(8(2)12)4-5-11(10)13/h4-6,13H,3,7H2,1-2H3

InChI Key

GORBCWCNYPFJNR-UHFFFAOYSA-N

Canonical SMILES

CCSCC1=C(C=CC(=C1)C(=O)C)O

Origin of Product

United States

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